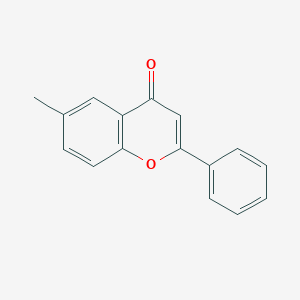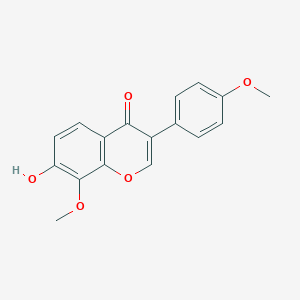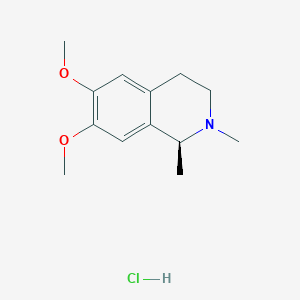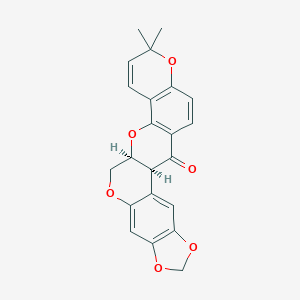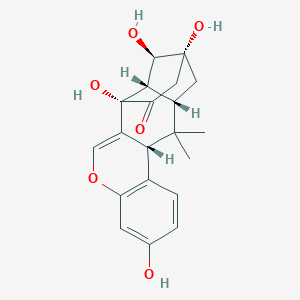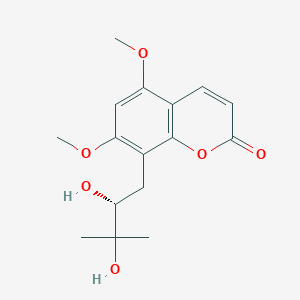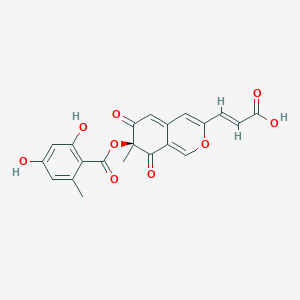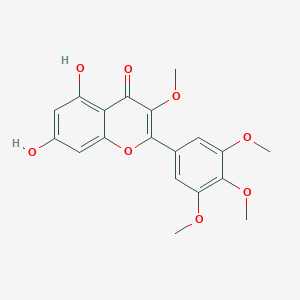
5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone
Overview
Description
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone: is a flavonoid compound with the molecular formula C19H18O8 . It is a derivative of myricetin, where the hydroxy groups at positions 3, 3’, 4’, and 5’ are replaced by methoxy groups . This compound is known for its potential biological activities and is found in various plants.
Mechanism of Action
Target of Action
The primary target of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Mode of Action
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone interacts with its target, β-catenin, to exert a chondroprotective effect . This means that it helps to protect cartilage cells, potentially slowing the progression of diseases such as osteoarthritis.
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell growth, differentiation, and survival. By interacting with β-catenin, the compound can influence these processes, potentially leading to therapeutic effects.
Pharmacokinetics
It is known that the compound is orally active This suggests that it can be absorbed through the digestive tract and distributed throughout the body to exert its effects
Result of Action
The molecular and cellular effects of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone’s action include anti-inflammatory, anti-fungal, anti-malarial, and anti-mycobacterial activities . These effects are likely the result of the compound’s interaction with β-catenin and its influence on the Wnt/β-catenin signaling pathway.
Biochemical Analysis
Biochemical Properties
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is a polymethoxyflavone (PMF), a subcategory of flavonoids . PMFs are more lipophilic than hydroxyl flavones due to their methoxy groups, which may affect their biological activities .
Cellular Effects
5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone has been found to exhibit various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities . It has been shown to inhibit the proliferation of cells and induce apoptosis .
Molecular Mechanism
It has been suggested that it may exert its effects through targeting β-catenin signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone typically involves the methylation of myricetin. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst can be used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield dihydroflavones.
Scientific Research Applications
Chemistry: In chemistry, 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is used as a model compound to study the reactivity and properties of flavonoids. It is also used in the synthesis of other complex organic molecules .
Biology: This compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is often used in research to understand the mechanisms of these activities .
Medicine: In medicine, 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is investigated for its therapeutic potential. Its antioxidant properties make it a candidate for the development of drugs to treat oxidative stress-related diseases .
Industry: In the industrial sector, this compound can be used in the formulation of dietary supplements and cosmetics due to its antioxidant properties .
Comparison with Similar Compounds
3’,5-Dihydroxy-3,4’,5’,7-tetramethoxyflavone: This compound is similar in structure but has hydroxy groups at different positions.
Tangeretin (4’,5,6,7,8-pentamethoxyflavone): Another polymethoxyflavone with different methoxy group positions.
Nobiletin (5,6,7,8,3’,4’-hexamethoxyflavone): A hexamethoxyflavone with additional methoxy groups.
Uniqueness: 5,7-Dihydroxy-3,3’,4’,5’-tetramethoxyflavone is unique due to its specific substitution pattern, which influences its biological activity and reactivity. Its combination of hydroxy and methoxy groups provides a distinct profile of antioxidant and anti-inflammatory activities compared to other flavonoids .
Properties
IUPAC Name |
5,7-dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-13-5-9(6-14(24-2)18(13)25-3)17-19(26-4)16(22)15-11(21)7-10(20)8-12(15)27-17/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXLGTWJLNLXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465276 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14585-04-7 | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014585047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-3,3',4',5'-tetramethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DIHYDROXY-3,3',4',5'-TETRAMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KFY8NTR4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



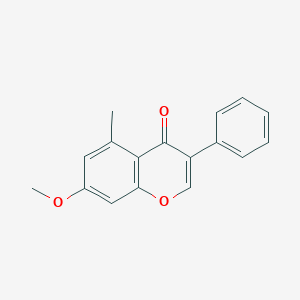
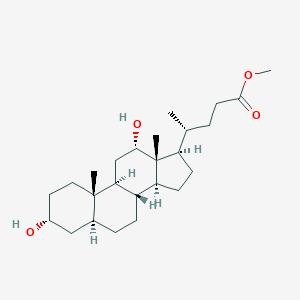
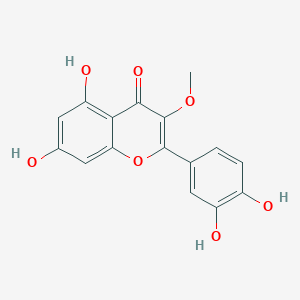
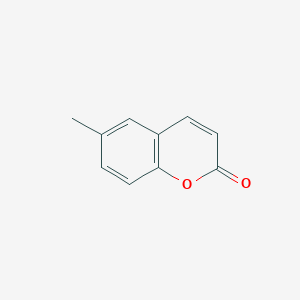
![1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one](/img/structure/B191875.png)
